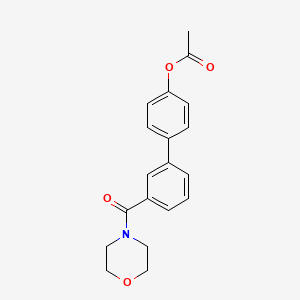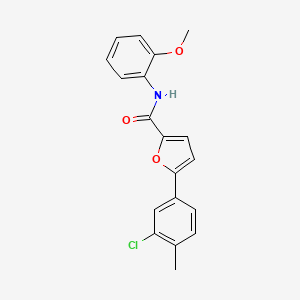
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as CDT, is a chemical compound that has gained significant attention due to its potential applications in scientific research. CDT is a hydrazone derivative of 2-chlorobenzaldehyde and 5,6-diphenyl-1,2,4-triazine-3-amine. It is a yellow crystalline solid that has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood. However, it has been proposed that 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone exerts its biological activities by inhibiting the activity of various enzymes, including topoisomerase II and DNA polymerase. 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been found to possess various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has also been found to modulate the expression of various genes involved in cancer progression, including p53 and Bcl-2. Additionally, 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been reported to induce oxidative stress in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and has been found to possess various biological activities. Additionally, 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit low toxicity towards normal cells. However, 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several limitations, including its limited solubility in water, which can hinder its use in certain assays. Additionally, the mechanism of action of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, which can make it challenging to interpret its biological effects.
Orientations Futures
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has potential applications in various fields, including cancer research, microbiology, and pharmacology. Future research could focus on elucidating the mechanism of action of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone and identifying its molecular targets. Additionally, further studies could investigate the potential of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone as a therapeutic agent for various diseases, including cancer and bacterial infections. Finally, the synthesis of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone analogs with improved solubility and biological activity could also be explored.
Méthodes De Synthèse
The synthesis of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 2-chlorobenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. This method has been reported to yield 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone in good yields and high purity.
Applications De Recherche Scientifique
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been found to possess various biological activities, including antitumor, antibacterial, and antifungal activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been reported to possess antifungal activity against various fungal strains, including Candida albicans.
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-19-14-8-7-13-18(19)15-24-27-22-25-20(16-9-3-1-4-10-16)21(26-28-22)17-11-5-2-6-12-17/h1-15H,(H,25,27,28)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJTTXKZKUHDPZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)
![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)

![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)


![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)